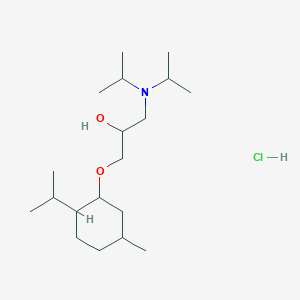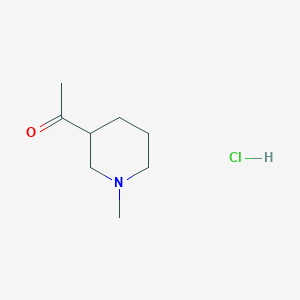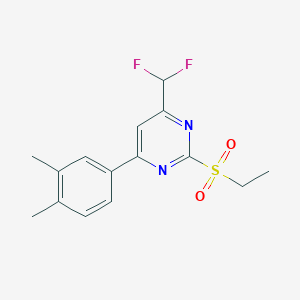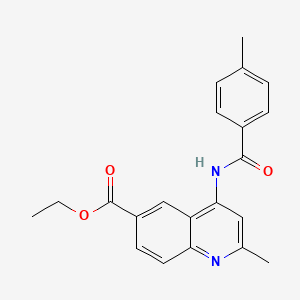
1-(Diisopropylamino)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diisopropylamino)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C19H40ClNO2 and its molecular weight is 349.98. The purity is usually 95%.
BenchChem offers high-quality 1-(Diisopropylamino)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Diisopropylamino)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Beta-Adrenergic Blocking Activity
Compounds structurally related to 1-(Diisopropylamino)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol hydrochloride, such as 1-isopropylamino-3-(2-isopropyl-5-methyl-phenoxy)-propan-2-ol oxalate, have been synthesized and evaluated for their β-adrenergic blocking activity. These compounds, synthesized from thymol, a natural agent in Thymus vulgaris L., have shown potential in antagonizing isoprenaline-induced tachycardia and blocking isoprenaline and adrenaline-induced relaxation in various models. These results indicate non-selective β-adrenergic blocking activity (Jindal et al., 2003).
Cardioprotective and Antiarrhythmic Activity
A closely related compound, oxalate salt of 1-(isopropylamino)-3-(5-((isopropylamino) methyl)-2-methoxyphenoxy) propan-2-ol (PP-24), has been researched for its cardioprotective and antiarrhythmic activities. Studies on laboratory animals suggest that PP-24 may be effective in treating hypertension, arrhythmia, and providing cardioprotection, potentially due to β-adrenoreceptor blockade (Nikam et al., 2011).
Synthesis and Antimicrobial Activity
Research has also explored the synthesis of compounds like (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones and their antimicrobial activities. These compounds are structurally related and have been evaluated against various human pathogens, demonstrating potential antimicrobial properties. Their activities, however, were found to be lower compared to other beta-blockers of similar structure (Čižmáriková et al., 2020).
Drug Metabolite Synthesis
The synthesis and study of drug metabolites, such as 5-hydroxypropranolol, which is a metabolite of the beta-adrenergic blocker propranolol, have been conducted. These studies involve the hydroxylation of compounds structurally related to 1-(Diisopropylamino)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol hydrochloride, indicating its relevance in understanding the metabolic pathways of related drugs (Kinne et al., 2009).
Molecular Addition Compounds and Hydroboration Studies
Studies on molecular addition compounds like N,N-Diisopropyl-N-isobutylamine−Borane highlight the potential of structurally related compounds in hydroboration reactions. These reactions are crucial in organic synthesis, demonstrating the compound's role in advanced synthetic chemistry (Brown et al., 1999).
Propiedades
IUPAC Name |
1-[di(propan-2-yl)amino]-3-(5-methyl-2-propan-2-ylcyclohexyl)oxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO2.ClH/c1-13(2)18-9-8-16(7)10-19(18)22-12-17(21)11-20(14(3)4)15(5)6;/h13-19,21H,8-12H2,1-7H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETLNESKGNYUQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OCC(CN(C(C)C)C(C)C)O)C(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Diisopropylamino)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-indol-1-ylethanone](/img/structure/B2726691.png)

![(E)-N-allyl-2-amino-1-((2-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2726694.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2726696.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2726698.png)
![5-[(4-chlorophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)


![N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2726704.png)
![2-[4-(2-Phenoxyethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2726705.png)
![3-[4-(Propan-2-yl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B2726707.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide](/img/structure/B2726710.png)

